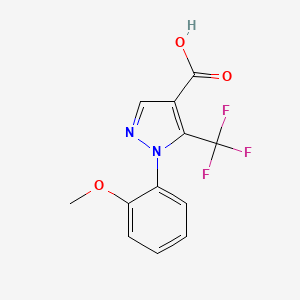

1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antifungal Applications

1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid: has been investigated for its potential as a sterol demethylase inhibitor (DMI). DMIs are a class of antifungal agents that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research has shown that derivatives of this compound exhibit remarkable inhibitory activities against fungi such as Rhizoctonia solani , Fusarium graminearum , and Botrytis cinerea . These findings suggest that the compound and its derivatives could be valuable for the development of new antifungal agents.

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is known for increasing the metabolic stability and bioavailability of pharmaceuticals. The compound can serve as a key intermediate in the construction of fluorinated pharmacons. Its structural features may be leveraged to enhance the pharmacokinetic properties of new drugs .

Agriculture

The compound’s derivatives could be used in agriculture to develop novel pesticides. Given its antifungal properties, it could be formulated into products that protect crops from fungal pathogens, thereby improving yield and crop quality .

Industrial Uses

In industrial settings, the compound could be utilized in the synthesis of materials that require the incorporation of fluorinated groups. Such materials may include advanced polymers, agrochemicals, and surface coatings that benefit from the unique properties conferred by the trifluoromethyl group .

Environmental Applications

The compound’s derivatives may find applications in environmental science, particularly in the development of chemicals that are less harmful to the ozone layer. The trifluoromethyl group is associated with compounds that have lower global warming potential compared to fully halogenated counterparts .

Biotechnology Research

In biotechnology, the compound could be used in proteomics research. Its derivatives might interact with proteins or enzymes, providing insights into their function or serving as a basis for the design of biomolecule inhibitors .

Chemical Synthesis

The compound is a valuable synthetic target in chemical synthesis. It can be used as a synthon for constructing complex molecules, particularly in the field of organofluorine chemistry, where the introduction of fluorine atoms can significantly alter the chemical and physical properties of a molecule .

Safety and Hazards

作用機序

Target of Action

Compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .

Mode of Action

Compounds with a trifluoromethyl group are known to undergo trifluoromethylation, which involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . This process can significantly alter the properties of the compound and its interactions with its targets.

Biochemical Pathways

The trifluoromethylation process can influence various biochemical pathways, particularly those involving carbon-centered radical intermediates .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds .

Result of Action

The addition of a trifluoromethyl group can significantly alter the properties of the compound, potentially leading to various molecular and cellular effects .

Action Environment

It’s known that environmental factors can significantly influence the action of pharmaceutical compounds .

特性

IUPAC Name |

1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-20-9-5-3-2-4-8(9)17-10(12(13,14)15)7(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUUIGGXHBRGDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391997 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

618070-64-7 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)

![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)